molecular formula C22H21N5O4 B2643296 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1706502-11-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2643296
CAS RN: 1706502-11-5
M. Wt: 419.441
InChI Key: JJGHKRSYZDNJEZ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

A study conducted by Wang et al. (2011) discovered that compounds related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one exhibited significant anti-tumor activity. Specifically, they synthesized analogues that blocked angiogenesis and induced apoptosis in breast cancer cells, showing potential as therapeutic agents for cancer treatment (Wang et al., 2011).

Solid Form Pharmaceutical Development

Kojima et al. (2008) focused on the solid form selection of a zwitterionic pharmaceutical compound related to this chemical structure. They identified various forms of the compound, assessing their stability and selecting the most stable form for further development. This research is crucial in the pharmaceutical development process, ensuring the efficacy and stability of the drug (Kojima et al., 2008).

Chemical Stability and Transformation Studies

The study by Kayukova et al. (2018) explored the chemical stability of certain 1,2,4-oxadiazoles, closely related to the compound . They investigated the Boulton–Katritzky rearrangement and the behavior of these compounds under various conditions, contributing to a deeper understanding of their chemical stability and potential transformations (Kayukova et al., 2018).

Antimicrobial Agents Development

Shruthi et al. (2016) designed and synthesized novel hybrid molecules incorporating elements of the given compound, showing promising antimicrobial activities. This research highlights the potential of such compounds in developing new antimicrobial agents, particularly against resistant strains of bacteria (Shruthi et al., 2016).

Enzyme Inhibition Studies

Matringe et al. (1989) explored the inhibition of protoporphyrinogen oxidase by oxadiazon, a compound structurally similar to the one . Such studies are crucial in understanding the biological activities of these compounds and their potential use in regulating enzymatic pathways (Matringe et al., 1989).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c28-21(6-4-15-3-5-18-19(10-15)30-14-29-18)27-9-1-2-16(13-27)11-20-25-22(26-31-20)17-12-23-7-8-24-17/h3-8,10,12,16H,1-2,9,11,13-14H2/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGHKRSYZDNJEZ-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

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